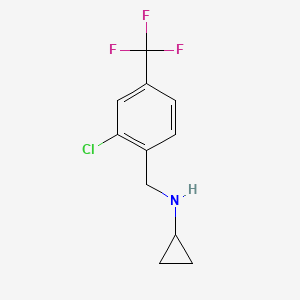

(2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine

Descripción

Propiedades

IUPAC Name |

N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N/c12-10-5-8(11(13,14)15)2-1-7(10)6-16-9-3-4-9/h1-2,5,9,16H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIIYMRQDYRXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzyl Chloride Intermediate Route

A direct method involves the preparation of 2-chloro-4-trifluoromethylbenzyl chloride followed by displacement with cyclopropylamine. This route mirrors chlorination strategies observed in the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, where thionyl chloride (SOCl₂) effectively converts hydroxyl intermediates to chlorides under mild conditions.

Procedure :

-

Synthesis of 2-chloro-4-trifluoromethylbenzyl alcohol :

-

Chlorination with SOCl₂ :

-

Amination with cyclopropylamine :

Challenges :

-

Competing elimination reactions may occur due to steric hindrance from the trifluoromethyl group.

-

Low nucleophilicity of cyclopropylamine necessitates prolonged reaction times (12–24 h).

Yield Optimization :

-

Use of polar aprotic solvents (e.g., DMF) improves reaction kinetics but may complicate purification.

-

Catalytic iodide (KI) enhances chloride displacement via the Finkelstein mechanism.

Reductive Amination Methods

Imine Formation and Reduction

This route avoids the need for a benzyl chloride intermediate by instead leveraging reductive amination between 2-chloro-4-trifluoromethylbenzaldehyde and cyclopropylamine.

Procedure :

-

Synthesis of 2-chloro-4-trifluoromethylbenzaldehyde :

-

oxidation of 2-chloro-4-trifluoromethylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

-

-

Imine Formation :

-

Condensation of the aldehyde with cyclopropylamine in methanol at 25°C forms the corresponding imine.

-

-

Reduction to Amine :

Advantages :

-

Bypasses hazardous chlorination steps.

-

Higher functional group tolerance compared to nucleophilic substitution.

Limitations :

-

Requires strict control of pH during reduction to prevent over-reduction or side reactions.

-

Benzaldehyde precursors are less commercially accessible, necessitating additional synthesis steps.

Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a modern alternative for introducing the cyclopropylamine group. This method is particularly effective for aryl chlorides, as demonstrated in the synthesis of quinazoline derivatives.

Procedure :

-

Preparation of 2-chloro-4-trifluoromethylbenzyl bromide :

-

Bromination of the benzyl alcohol using PBr₃ in dichloromethane.

-

-

Coupling with cyclopropylamine :

Key Parameters :

-

Ligand selection (Xantphos) critically impacts catalytic activity and yield.

-

Elevated temperatures (100–120°C) are required to activate aryl chlorides, posing challenges for heat-sensitive substrates.

Yield Data :

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos/Cs₂CO₃ | 100 | 68 |

| Pd₂(dba)₃/BINAP/KOtBu | 120 | 72 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Nucleophilic Substitution : Suitable for small-scale synthesis but limited by poor atom economy (stoichiometric SOCl₂).

-

Reductive Amination : Scalable with mild conditions but requires aldehyde precursors.

-

Buchwald-Hartwig : High yielding but cost-prohibitive for industrial applications due to palladium catalysts.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Amine oxides or nitroso derivatives.

Reduction: Corresponding amine or hydrocarbon derivatives.

Substitution: Substituted benzyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals. Its structure is conducive to modifications that can enhance therapeutic efficacy against various diseases, including cancer and infectious diseases.

Antimicrobial Properties

Research has indicated that (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine exhibits potential antimicrobial activity. It has been explored for its efficacy against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cancer Research

The compound is under investigation for its anticancer properties. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes effectively. This characteristic is crucial for targeting intracellular pathways involved in cancer progression.

Agrochemical Applications

Pesticide Development

(2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine has shown promise as a precursor in the synthesis of novel pesticides. Its structural features are beneficial for developing compounds with enhanced activity against agricultural pests while minimizing environmental impact .

Insecticidal Activity

Studies have demonstrated that derivatives of this compound possess insecticidal properties. These derivatives are being evaluated for their effectiveness in controlling pest populations in agricultural settings, thus contributing to sustainable farming practices .

Biological Studies

Mechanism of Action Studies

The compound's mechanism involves interactions with specific molecular targets within biological systems. The trifluoromethyl group not only enhances lipophilicity but also facilitates interactions with biological macromolecules, potentially modulating enzyme activities and receptor binding .

GPR52 Agonist Research

Recent studies have identified (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine as a potential agonist for GPR52 receptors. This signaling pathway is significant in various physiological processes, and compounds targeting these receptors could lead to new treatments for psychiatric disorders .

Synthetic Chemistry

Synthetic Intermediates

The compound acts as a versatile synthetic intermediate in organic chemistry. Its ability to undergo various chemical transformations makes it valuable for synthesizing diverse chemical entities, including those used in drug discovery and development .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzyl and Pyrimidine Families

The compound is compared below with structurally related amines, focusing on substituent effects, molecular properties, and synthetic relevance.

Table 1: Key Structural and Molecular Properties

Key Observations:

Core Structure Differences :

- The target compound’s benzyl core contrasts with pyrimidine-based analogues. Benzyl derivatives often exhibit greater lipophilicity and metabolic stability compared to heteroaromatic pyrimidines, which may influence pharmacokinetic properties .

- Pyrimidine derivatives (e.g., entries 2–4 in Table 1) are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and mimicry of nucleic acid bases .

Substituent Effects: Chlorine Position: In pyrimidine analogues, chlorine placement (4- vs. Trifluoromethyl vs. Nitro/Sulfonyl Groups: The CF₃ group in the target compound is a strong electron-withdrawing group, comparable to nitro (-NO₂) or sulfonyl (-SO₂CH₃) groups in pyrimidines. These groups enhance electrophilicity and may improve target affinity .

Synthetic Relevance :

- Cyclopropylamine moieties are frequently introduced via nucleophilic displacement of halides or via reductive amination, as demonstrated in the synthesis of bis-sulfonamide-carboxamide derivatives .

- Pyrimidine-chloro intermediates (e.g., 4-chloro-pyrimidines) are common precursors for amine coupling, as seen in the preparation of (4-Chloro-pyrimidin-2-yl)-cyclopropyl-amine .

Actividad Biológica

(2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

IUPAC Name: (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine

Molecular Formula: CHClFN

CAS Number: Not available in the provided sources.

Structure

The compound features a cyclopropyl amine moiety attached to a benzyl group that includes both chlorine and trifluoromethyl substituents. This unique structure may influence its interaction with biological targets.

The biological activity of (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioactivity in pharmacological contexts .

Pharmacological Effects

-

Anticancer Activity:

- Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have shown increased potency compared to their non-fluorinated counterparts .

- A specific study highlighted that the incorporation of trifluoromethyl groups can enhance the interaction with ATP-binding sites in tyrosine kinase inhibitors, leading to improved efficacy against cancer cells .

- Antimicrobial Activity:

- Neuropharmacological Effects:

Case Study 1: Anticancer Efficacy

A study published in 2023 examined the effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, significantly reducing cell viability at concentrations above 10 µM. Molecular docking studies revealed strong binding affinity to the active site of key oncogenic proteins .

Case Study 2: Antimicrobial Activity

Research conducted in 2024 evaluated the antimicrobial properties of fluorinated compounds against various pathogens, including E. coli and S. aureus. The study found that compounds with trifluoromethyl groups displayed enhanced antibacterial activity compared to their non-fluorinated analogs, suggesting a potential application in antibiotic development .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (2-Chloro-4-trifluoromethyl-benzyl)-cyclopropyl-amine?

A common method involves the reaction of ethylmagnesium bromide with 4-chlorobenzyl cyanide in the presence of titanium tetraisopropoxide (Ti(OiPr)₄) and boron trifluoride etherate. The intermediate is purified via Kugelrohr distillation (100–120°C, 0.005 Torr) to yield the cyclopropylamine derivative . This approach emphasizes regioselectivity in forming the cyclopropane ring, with Ti(OiPr)₄ acting as a catalyst to stabilize reactive intermediates.

Q. Which analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the cyclopropane ring (e.g., characteristic proton signals at δ 0.76–0.94 ppm) and substituent positions . High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight validation (e.g., [M+H]+ with <1 ppm error) . PubChem and NIST data corroborate structural details like InChI keys and IUPAC nomenclature .

Q. What safety precautions are recommended during handling?

Follow protocols for air-sensitive amines: use inert atmospheres (N₂/Ar), avoid heat/sparks (P210), and wear PPE. Refer to hazard codes such as P201 ("obtain specialized instructions before use") and P202 ("do not handle until all safety precautions are understood") .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling points) be resolved?

Contradictions in boiling points (e.g., 339.7 K at 0.004 bar vs. 360 K at 0.013 bar) arise from measurement conditions. Standardize comparisons using reduced-pressure data (e.g., Clausius-Clapeyron equation) and validate with NIST-curated phase-change tables . Methodological transparency (e.g., pressure calibration) is critical for reproducibility.

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

Computational modeling (e.g., DFT calculations) predicts electron-deficient sites, such as the trifluoromethyl group, directing electrophilic substitution. Experimentally, steric effects from the cyclopropane ring can be mitigated by using bulky bases or low-temperature conditions to favor para-substitution .

Q. How is lipophilicity quantified, and why is it relevant for biological studies?

Lipophilicity (logP) is determined via reverse-phase HPLC, correlating retention times with calculated log k values. This parameter influences membrane permeability and target binding, as shown in studies of structurally similar amides . For drug discovery, logP optimization balances solubility and bioavailability.

Q. What role does this compound play in protein-templated reaction studies?

It serves as a modular building block for covalent inhibitor design. In protein-templated reactions, its amine group facilitates imine formation with carbonyl-containing biomolecules, enabling site-specific conjugation (e.g., for probing enzyme active sites). HRMS and X-ray crystallography validate adduct formation .

Q. How can AI-driven synthesis planning improve yield in multistep syntheses?

Retrosynthetic algorithms (e.g., Reaxys-based models) prioritize routes with minimal protecting groups and high atom economy. For example, AI tools suggest alternative catalysts (e.g., Ru complexes) for cyclopropanation steps, potentially reducing side products .

Methodological Considerations

Q. What experimental controls are necessary to validate synthetic purity?

Q. How are computational models (e.g., QSAR) applied to predict bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like Hammett σ values (for electron-withdrawing CF₃ groups) and topological polar surface area (TPSA) to predict target engagement. Docking studies (e.g., AutoDock Vina) map interactions with kinases or GPCRs, guided by crystallographic data from related amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.